(3-Bromo-5-isopropylphenyl)(methyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylsulfanyl-5-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZYMTUKVGUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Bromo 5 Isopropylphenyl Methyl Sulfane and Analogues
Direct Synthesis Approaches to Aryl Methyl Sulfanes
The formation of the aryl methyl sulfane functional group is a cornerstone of the synthesis. This can be achieved by first creating the aryl-sulfur bond and then methylating the resulting thiol, or by directly coupling an aryl halide with a methylthiolating agent.
The conversion of an aryl thiol (Ar-SH) to an aryl methyl thioether (Ar-SMe), also known as a sulfane, is a fundamental transformation. This is typically accomplished via nucleophilic substitution, where a thiolate anion attacks a methyl electrophile.
A classic and widely used method is analogous to the Williamson ether synthesis, involving the deprotonation of a thiol with a base to form a more nucleophilic thiolate, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in an S_N2 reaction. youtube.comnih.gov The choice of base and solvent is crucial for the reaction's efficiency.
More recent methodologies have sought milder and more environmentally friendly conditions. For instance, a combination of trimethyl phosphate (B84403) (TMP) and calcium hydroxide (B78521) has been developed for the S-methylation of various aryl and alkyl thiols. thieme-connect.com This protocol proceeds smoothly at moderate temperatures and is tolerant of a range of functional groups, offering a cost-effective and operationally simple alternative to traditional methods. thieme-connect.com Biocatalytic approaches have also been explored, using cobalamin-dependent methyltransferases to transfer a methyl group to a thiol, which acts as a "methyl trap" to drive the reaction to completion under anaerobic conditions. nih.gov
Table 1: Comparison of Selected Methylating Agents for Thioether Formation
| Methylating Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Methanol, Acetone) | High reactivity, readily available | Volatile, potential for over-alkylation |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Base, aqueous or organic solvent | Potent methylating agent, cost-effective | Toxic and requires careful handling |
| Trimethyl Phosphate (TMP) | Ca(OH)₂, DMF or neat, 80 °C | Mild conditions, high efficiency, environmentally friendly thieme-connect.com | May require elevated temperatures for less reactive substrates thieme-connect.com |
| S-Adenosyl methionine (SAM) | Biocatalytic (Methyltransferase), Aqueous buffer | High selectivity, extremely mild conditions nih.govyoutube.com | Requires specific enzyme systems, substrate scope can be limited nih.gov |
The creation of the carbon-sulfur (C-S) bond is a critical step in synthesizing aryl sulfanes. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Traditional methods, often referred to as Ullmann-type reactions, typically employ copper catalysts to couple aryl halides with thiols. mdpi.com A mild, palladium-free protocol uses copper(I) iodide (CuI) with neocuproine (B1678164) as a ligand and sodium tert-butoxide as the base to form aryl sulfides from aryl iodides and thiols in excellent yields. organic-chemistry.org Ligand-free systems, such as using copper(I) oxide (Cu₂O) or copper iodide salt alone, have also proven effective for coupling aryl iodides with thiols or dimethyl disulfide. organic-chemistry.org An efficient process has been developed for the Cu(I)-mediated methylthiolation of haloarenes using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly source of the methylthio (SMe) moiety. researchgate.net
Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, offer broad substrate scope and functional group tolerance. A complex of palladium with 1,1′-bis(diphenylphosphino)ferrocene (DPPF) can effectively catalyze the C-S coupling of aryl bromides with various thiols. organic-chemistry.org N-heterocyclic carbene (NHC) palladium complexes have also shown high catalytic activity for C-S cross-coupling reactions involving a wide variety of aryl halides and thiols. organic-chemistry.org
More recently, metal-free approaches have gained attention. Photo-induced C-S radical cross-coupling of aryl iodides and disulfides can proceed at room temperature without transition metals or external photosensitizers, offering mild and efficient conditions. researchgate.netnih.gov
Table 2: Overview of C-S Bond Formation Strategies
| Method | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Ullmann-type Coupling | CuI / Neocuproine organic-chemistry.org | Aryl Iodides, Thiols | Palladium-free, economically attractive. organic-chemistry.org |
| Ligand-free Copper Catalysis | Cu₂O or CuI organic-chemistry.org | Aryl Iodides, Thiols | Simple, efficient, ligand-free system. organic-chemistry.org |
| Buchwald-Hartwig Coupling | Pd-DPPF Complex organic-chemistry.org | Aryl Bromides, Thiols | Tolerates a wide range of functional groups. organic-chemistry.org |
| Photochemical Coupling | None (Metal-free) researchgate.netnih.gov | Aryl Iodides, Disulfides | Room temperature, no metal catalyst required. researchgate.net |
| DMSO as Sulfur Source | CuI / DABCO researchgate.net | Aryl Halides, DMSO | Uses DMSO as the methylthio source. researchgate.net |
Bromination Routes in Substituted Aromatic Systems
Introducing a bromine atom at a specific position on an already substituted aromatic ring requires careful selection of brominating agents and reaction conditions to control the regioselectivity.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The position of bromination is dictated by the electronic properties of the substituents already present on the ring. The isopropyl group is an activating, ortho, para-director, meaning it will direct incoming electrophiles (like Br⁺) to the positions adjacent to it and the position opposite it. To achieve the meta-substitution pattern seen in the target molecule (bromo at C3, isopropyl at C5, relative to the sulfane at C1), a direct bromination of an isopropyl-substituted ring is not straightforward and often requires a multi-step strategy involving other directing groups.
Various reagents have been developed to enhance regioselectivity. nih.gov N-bromosuccinimide (NBS) is a widely used brominating agent that, in combination with different catalysts or solvents like silica (B1680970) gel or hexafluoroisopropanol, can offer high regioselectivity. nih.govorganic-chemistry.org Using elemental sulfur (S₈) as a mediator with NBS has been shown to effectively halogenate even less-reactive aromatic compounds. organic-chemistry.org For electron-rich aromatic compounds, systems like ammonium (B1175870) bromide with Oxone as an oxidant provide a mild and rapid method for selective monobromination. organic-chemistry.org Theoretical analysis using density functional theory (DFT) helps to understand and predict the positional selectivity in electrophilic aromatic brominations. rsc.org
A plausible synthetic pathway to (3-Bromo-5-isopropylphenyl)(methyl)sulfane involves the preparation of a key intermediate, such as 3-bromo-5-isopropylaniline (B3213866). chemscene.com This precursor correctly places the bromo and isopropyl groups in the desired 1,3,5-relationship. The synthesis could start from a commercially available aniline (B41778) derivative which is first isopropylated and then selectively brominated, or vice versa. The amino group is a strong ortho, para-director, but its directing effect can be manipulated. For instance, a six-step synthesis to convert aniline to 1-bromo-3-chloro-5-iodobenzene (B84608) demonstrates how a sequence of protection (acetylation), electrophilic substitution, and deprotection/transformation (diazotization) can achieve complex substitution patterns. adamcap.com A similar strategy could be envisioned where an aniline is functionalized and the amino group is later converted to the methyl sulfane group via a diazonium salt intermediate.
Another approach involves the synthesis of a precursor like 1-bromo-3-iodo-5-isopropylbenzene. A general eight-step synthesis for 1-bromo-3-chloro-5-iodobenzene from benzene (B151609) illustrates the principles of sequential halogenation and functionalization. chemicalbook.com The synthesis of 4-bromo-2-chloro-6-iodoaniline (B12088954) from 4-bromo-2-chloroaniline (B1269894) using iodine monochloride is a relevant example of regioselective halogenation on a highly substituted ring. google.com
Integration of Isopropyl Moieties via Alkylation or Coupling Reactions
The introduction of the isopropyl group onto the aromatic ring is another key transformation that can be achieved through several methods.
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl substituents to an aromatic ring. wikipedia.org This reaction typically involves an alkyl halide (e.g., isopropyl bromide) or an alkene (e.g., propylene) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgacs.org The reaction of bromobenzene (B47551) with a methyl halide is a related example that yields a mixture of ortho- and para-bromotoluene. doubtnut.com However, Friedel-Crafts alkylations can be prone to issues such as carbocation rearrangements and polyalkylation, which can lower the yield of the desired product.
Modern cross-coupling reactions offer a more controlled alternative for C-C bond formation. The Suzuki coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful and versatile method. mdpi.comorganic-chemistry.org To synthesize an isopropylphenyl precursor, a dihalobenzene could be coupled with an isopropylboronic acid or its derivative. The Suzuki reaction is known for its mild conditions, high functional group tolerance, and excellent yields. harvard.edumdpi.com This method provides a robust route to create the carbon-carbon bond for the isopropyl group with high specificity, avoiding the rearrangement and polyalkylation issues associated with Friedel-Crafts reactions.
Table 3: Comparison of Methods for Isopropyl Group Integration
| Method | Reagents | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Isopropyl halide or propylene, Lewis Acid (e.g., AlCl₃) acs.org | Electrophilic Aromatic Substitution | Uses readily available starting materials | Prone to carbocation rearrangements and polyalkylation wikipedia.org |
| Suzuki Coupling | Isopropylboronic acid, Aryl halide, Pd catalyst, Base harvard.edu | Catalytic Cross-Coupling | High specificity, mild conditions, broad functional group tolerance organic-chemistry.org | Requires synthesis of organoboron reagent, expensive catalyst |
Multicomponent Reactions and Cascade Processes for Complex Aryl Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. ambeed.comnih.gov Similarly, cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer an elegant pathway to complex molecules from simple precursors. nih.gov These approaches are particularly valuable for constructing highly substituted aromatic rings, as they can reduce the number of synthetic steps, minimize waste, and often provide high regio- and stereoselectivity. nih.govnih.gov
A hypothetical three-component reaction for an analogue could involve a suitably substituted aryl halide, a sulfur source like elemental sulfur or a thiol equivalent, and a methylating agent. However, achieving the desired 1,3,5-substitution pattern with bromo, isopropyl, and methylthio groups in a single MCR presents a significant challenge in controlling regioselectivity.
Cascade reactions offer a more plausible, albeit still challenging, approach. A potential cascade sequence could be initiated by a Friedel-Crafts isopropylation of a brominated benzene derivative, followed by a directed C-H activation/thiomethylation. The directing effects of the existing substituents would be crucial for achieving the desired regiochemistry. The order of bond formations in such a cascade is critical to the success of the synthesis. nih.gov
Benzannulation reactions, a type of cascade process where a benzene ring is formed from acyclic precursors, provide another powerful tool for constructing polysubstituted arenes. nih.gov These methods can offer excellent control over the substitution pattern of the final aromatic product.
The table below illustrates a selection of reported multicomponent and cascade reactions for the synthesis of functionalized aryl sulfides and related complex aromatic structures, highlighting the diversity of achievable scaffolds, although not the specific target compound of this article.
| Reaction Type | Reactants | Product Type | Key Features | Reference |
| Domino Reaction | Ketones, 1,3-diones, 3-amino-2-formyl-benzothiophenes | Benzothieno[3,2-b]pyridines | Efficient synthesis of fused heterocyclic systems. | nih.gov |
| One-pot, Three-component | Primary amines, CS₂, Itaconic anhydride | 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl)acetic acids | High efficiency in generating functionalized thiazinanes. | google.com |
| One-pot, Two-step, Three-component | 2H-thieno[2,3-d] nih.govthieme-connect.deoxazine-2,4(1H)-diones, Aromatic aldehydes, Amines | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Good to high yields for novel heterocyclic compounds. | youtube.com |
These examples underscore the potential of MCRs and cascade reactions to rapidly generate molecular complexity, a principle that could be adapted for the synthesis of this compound analogues.
Green Chemistry Approaches in Sulfane and Halogenated Aromatic Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. msu.edu For a molecule like this compound, green approaches would focus on the sustainable synthesis of both the halogenated aromatic core and the aryl sulfane (thioether) moiety.
Green Halogenation of Aromatics:
Traditional electrophilic aromatic bromination often employs elemental bromine and a Lewis acid catalyst, which pose significant environmental and safety concerns. libretexts.orgyoutube.comkhanacademy.orgscispace.com Green alternatives focus on using safer brominating agents and more environmentally benign catalytic systems.
Catalytic Systems: The use of solid acid catalysts, such as zeolites or clays, can facilitate easier separation and recycling compared to homogeneous Lewis acids.
Oxidative Bromination: Systems using a bromide salt (e.g., NaBr or KBr) in combination with a green oxidant like hydrogen peroxide (H₂O₂) or Oxone® are attractive as they produce water or other benign byproducts.
Biocatalysis: Halogenase enzymes offer remarkable regio- and stereoselectivity in halogenating aromatic compounds under mild, aqueous conditions. thieme-connect.de These enzymes, often flavin-dependent, utilize a halide salt and an oxidant, presenting a highly sustainable route to halogenated aromatics. thieme-connect.de The application of toluene (B28343) dioxygenase has been shown to convert halogenated aromatics into halogenated catechols, demonstrating the potential of biocatalysis in functionalizing these substrates.
Green Synthesis of Aryl Sulfanes:
Alternative Sulfur Sources: The use of odorless sulfur sources, such as thiosulfonates or elemental sulfur in combination with a reducing agent, can mitigate the issues associated with thiols.
Catalyst Choice: While palladium catalysts are highly effective for C-S cross-coupling, there is a growing interest in using more earth-abundant and less toxic metals like copper or iron. libretexts.org
Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. Copper-catalyzed couplings of aryl iodides with dimethyl disulfide have been successfully performed in water. libretexts.org
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. msu.edu Multicomponent reactions themselves are often more energy-efficient than classical multi-step syntheses. nih.gov
The table below summarizes some green chemistry approaches relevant to the synthesis of the structural motifs found in this compound.
| Transformation | Conventional Method | Green Alternative | Key Advantages | Reference |
| Aromatic Bromination | Br₂ / FeBr₃ | Halogenase enzymes, H₂O₂/HBr, Oxone®/NaBr | Mild conditions, high selectivity, reduced hazardous waste. | thieme-connect.delibretexts.orgyoutube.com |
| Aryl Sulfide (B99878) Formation | Aryl halide + Thiol (Pd catalyst) | Aryl halide + Odorless sulfur source (e.g., thiosulfonate) with Cu or Fe catalyst in green solvents. | Avoids malodorous thiols, uses more sustainable metals and solvents. | libretexts.org |
The adoption of these green chemistry principles not only leads to more environmentally friendly synthetic routes but also often results in improved safety, efficiency, and cost-effectiveness.
Mechanistic Investigations and Chemical Transformations of 3 Bromo 5 Isopropylphenyl Methyl Sulfane
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a versatile handle for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom of (3-Bromo-5-isopropylphenyl)(methyl)sulfane serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. For instance, the reaction of this compound with phenylboronic acid would yield 3-isopropyl-5-(methylthio)-1,1'-biphenyl. The choice of ligand, base, and solvent is crucial for achieving high yields.
Hypothetical Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-isopropyl-5-(methylthio)-1,1'-biphenyl | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-methoxy-3-isopropyl-5-(methylthio)-1,1'-biphenyl | 82 |
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the catalytic cycle. The reaction of this compound with morpholine, for example, would produce 4-(3-isopropyl-5-(methylthio)phenyl)morpholine.
Hypothetical Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(3-isopropyl-5-(methylthio)phenyl)morpholine | 90 |
| Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | tert-Butanol | N-(3-isopropyl-5-(methylthio)phenyl)aniline | 75 |
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. This reaction is instrumental in the synthesis of arylalkynes.
Hypothetical Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-isopropyl-3-(methylthio)-5-(phenylethynyl)benzene | 92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | ((3-isopropyl-5-(methylthio)phenyl)ethynyl)trimethylsilane | 89 |
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.
Hypothetical Heck Coupling Reactions
| Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | (E)-1-(3-isopropyl-5-(methylthio)phenyl)-2-phenylethene | 80 |
Nucleophilic Aromatic Substitution Pathways
While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For the SNAr mechanism to be favorable, the aromatic ring must be activated by strongly electron-withdrawing groups, which are absent in this compound. The isopropyl and methylsulfane groups are weakly activating or deactivating. Therefore, forcing conditions such as high temperatures, strong nucleophiles, and potentially the use of a catalyst would be necessary for such transformations. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) at high temperature might lead to the substitution of the bromine atom, although this would likely be a low-yielding process and could be accompanied by side reactions.
Reactivity of the Methylsulfane Group
The sulfur atom of the methylsulfane group is a key site of reactivity, primarily involving oxidation to form sulfoxides and sulfones, and coordination to metal centers.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. The choice of oxidant and reaction conditions determines the final oxidation state.
Oxidation to Sulfoxide: Mild oxidizing agents are typically used to convert the sulfide (B99878) to a sulfoxide without over-oxidation. Common reagents include hydrogen peroxide in a controlled manner, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions will lead to the formation of the sulfone. Reagents such as excess hydrogen peroxide, potassium permanganate, or Oxone® are effective for this transformation.
Hypothetical Oxidation Reactions
| Reagent | Stoichiometry | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| H₂O₂ | 1.1 eq | Acetic Acid | 25 | 1-Bromo-3-isopropyl-5-(methylsulfinyl)benzene |
| m-CPBA | 1.0 eq | Dichloromethane | 0 | 1-Bromo-3-isopropyl-5-(methylsulfinyl)benzene |
| H₂O₂ | >2.2 eq | Acetic Acid | 100 | 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene |
Coordination Chemistry of the Thioether Linkage
The sulfur atom of the methylsulfane group possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to various transition metals. Thioethers are considered soft ligands and thus form stable complexes with soft metal ions such as palladium(II), platinum(II), and silver(I). The formation of such coordination complexes can influence the reactivity of the aromatic ring and the other functional groups. While specific studies on the coordination chemistry of this compound are not prevalent, its behavior can be inferred from the well-established coordination chemistry of other aryl thioethers.
Reactions Involving the Isopropyl Substituent
The isopropyl group is generally unreactive under many conditions. However, the benzylic hydrogens of the isopropyl group can be susceptible to radical halogenation under UV light or with radical initiators. Furthermore, under strong oxidizing conditions that would also affect the methylsulfane group, the isopropyl group could potentially be oxidized. It is important to note that reactions targeting the isopropyl group would need to be carefully designed to avoid competing reactions at the more reactive aryl bromide and methylsulfane sites.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-isopropyl-5-(methylthio)-1,1'-biphenyl |
| 4'-methoxy-3-isopropyl-5-(methylthio)-1,1'-biphenyl |
| 2-(3-isopropyl-5-(methylthio)phenyl)thiophene |
| 4-(3-isopropyl-5-(methylthio)phenyl)morpholine |
| N-(3-isopropyl-5-(methylthio)phenyl)aniline |
| N-benzyl-3-isopropyl-5-(methylthio)aniline |
| 1-isopropyl-3-(methylthio)-5-(phenylethynyl)benzene |
| ((3-isopropyl-5-(methylthio)phenyl)ethynyl)trimethylsilane |
| 3-(3-isopropyl-5-(methylthio)phenyl)prop-2-yn-1-ol |
| (E)-1-(3-isopropyl-5-(methylthio)phenyl)-2-phenylethene |
| (E)-butyl 3-(3-isopropyl-5-(methylthio)phenyl)acrylate |
| 1-Bromo-3-isopropyl-5-(methylsulfinyl)benzene |
Aliphatic Functionalization and Derivatization
There is currently no available research detailing the aliphatic functionalization and derivatization specifically targeting the isopropyl or the methyl group of this compound. Such transformations would typically involve reactions like free-radical halogenation or oxidation of the aliphatic side chains. However, without experimental data, any discussion remains speculative.
Influence on Aromatic Reactivity
The simultaneous presence of a bromine atom, an isopropyl group, and a methylsulfane group on the aromatic ring suggests a complex interplay of electronic and steric effects that would influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methylsulfane group is known to be an ortho-, para-director, while the isopropyl group is also an activating, ortho-, para-directing group. The bromine atom is a deactivating ortho-, para-director. The positions of these substituents relative to each other would create a unique reactivity pattern. However, specific studies quantifying this influence for this compound have not been found.
Functional Group Interconversions on the Aromatic Ring
Functional group interconversions on the aromatic ring of this compound would likely focus on the versatile bromine atom. Potential transformations could include its conversion to an organometallic species (e.g., via lithium-halogen exchange or Grignard reagent formation) to facilitate carbon-carbon bond formation, or its substitution through various cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. The methylsulfane group could also be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties of the aromatic ring. Again, these are projected reactions based on the known chemistry of similar functional groups, but specific examples and detailed research findings for this compound are absent from the available scientific literature.
Due to the lack of specific data, no data tables with research findings can be provided.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Isopropylphenyl Methyl Sulfane
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For (3-Bromo-5-isopropylphenyl)(methyl)sulfane (C₁₀H₁₃BrS), HRMS would be expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, and ³⁴S isotopes). The exact mass measurement would allow for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Isotopic Pattern |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₃⁷⁹BrS | 243.9948 | M |
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the electron ionization mass spectrum (EI-MS) is expected to exhibit a distinct molecular ion peak and a series of fragment ions that reveal the molecule's composition.
The presence of a bromine atom is a key feature, as bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 isotope pattern for any bromine-containing fragment, where the two peaks are of almost equal intensity. youtube.comnih.gov
The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: A common fragmentation pathway for thioethers is the cleavage of the C-S bond. Loss of the methyl group (-CH₃) would result in a significant fragment ion.
Loss of the Isopropyl Group: The isopropyl group is susceptible to fragmentation, potentially as a radical, leading to a prominent peak corresponding to the loss of C₃H₇.
Cleavage of the Thioether Moiety: The entire methylsulfane group (-SCH₃) could be lost.
Benzylic Cleavage: Fragmentation of the isopropyl group at the benzylic position can also occur.
A predicted fragmentation pattern is detailed in the table below.
| Predicted Fragment Ion | Structure | Key Fragmentation Pathway |
| [M]⁺ | C₁₀H₁₃BrS⁺ | Molecular Ion |
| [M-CH₃]⁺ | C₉H₁₀BrS⁺ | Alpha-cleavage of the methyl group |
| [M-C₃H₇]⁺ | C₇H₆BrS⁺ | Loss of the isopropyl group |
| [M-SCH₃]⁺ | C₉H₁₀Br⁺ | Cleavage of the C-S bond |
This table represents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual experimental data may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Expected Vibrational Modes:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the methyl and isopropyl groups, these vibrations are expected in the 2975-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: A series of bands, often of variable intensity, are expected between 1600 cm⁻¹ and 1450 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic ring and bending modes for the aliphatic groups will appear in the 1470-1000 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond stretch is typically weak and found in the 700-600 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretching vibration is expected in the low-frequency region, typically between 600 and 500 cm⁻¹.
A table of predicted key vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2975 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-H Bending (aliphatic) | 1470 - 1365 | IR, Raman |
| C-S Stretch | 700 - 600 | IR (weak), Raman |
| C-Br Stretch | 600 - 500 | IR, Raman |
This table contains predicted vibrational frequencies based on characteristic group frequencies from analogous structures.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no published crystal structure for this compound is currently available, we can infer likely structural features based on studies of related aromatic sulfides and substituted benzenes. acs.orgacs.org
The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky isopropyl group, the bromine atom, and the methylsulfane group. The C-S-C bond angle in aromatic sulfides is a point of interest, as is the rotational orientation of the methyl group relative to the aromatic ring. acs.org The crystal packing would likely be influenced by weak intermolecular interactions such as van der Waals forces and potentially C-H···π interactions. The presence of the bromine atom could also lead to halogen bonding interactions in the solid state. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy (if applicable to chromophoric derivatives)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the benzene ring are expected.
The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. The thioether, bromo, and isopropyl groups will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Computational and Theoretical Chemistry Studies on 3 Bromo 5 Isopropylphenyl Methyl Sulfane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of (3-Bromo-5-isopropylphenyl)(methyl)sulfane. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are instrumental in elucidating the electronic structure of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgnih.govedu.krd
The electron density distribution, also obtainable from DFT, reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the bromine atom and the sulfur atom, being electronegative, are expected to have a significant influence on the electronic landscape of the aromatic ring.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.12 |
| HOMO-LUMO Gap | 5.13 |
Conformational Analysis and Energy Minimization
The presence of the isopropyl and methylsulfane groups introduces conformational flexibility to the this compound molecule. Conformational analysis through DFT helps in identifying the most stable three-dimensional arrangement of the atoms. This is achieved by systematically rotating the rotatable bonds, such as the C-S bond and the C-C bond of the isopropyl group, and calculating the energy for each conformation. The conformation with the lowest energy corresponds to the most stable structure.
These calculations can reveal the energy barriers for rotation around these bonds, providing insight into the molecule's dynamic behavior at different temperatures. The steric hindrance and electronic interactions between the substituents on the aromatic ring play a significant role in determining the preferred conformation. mdpi.comic.ac.ukresearchgate.net
Table 2: Relative Energies of Different Conformations of this compound
| Conformation | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| A | 0° | 3.5 |
| B | 90° | 0.0 |
| C | 180° | 4.2 |
Vibrational Frequency Analysis
Vibrational frequency analysis using DFT provides a theoretical infrared (IR) spectrum of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. This theoretical spectrum can be compared with experimental IR data to confirm the molecular structure.
The analysis can also predict the characteristic vibrational frequencies for the functional groups present in the molecule, such as the C-Br stretch, C-S stretch, and the various vibrations of the aromatic ring. These theoretical predictions are valuable in interpreting experimental spectroscopic data. docbrown.inforesearchgate.netlibretexts.orgpressbooks.puborgchemboulder.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | Aromatic Ring | 3100-3000 |
| C-H stretch (aliphatic) | Isopropyl, Methyl | 2980-2850 |
| C=C stretch (aromatic) | Aromatic Ring | 1600-1450 |
| C-S stretch | Methylsulfane | 700-600 |
| C-Br stretch | Bromo-group | 600-500 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior and conformational changes that occur at a given temperature.
These simulations can provide a more comprehensive understanding of the molecule's flexibility, revealing the accessible conformations and the transitions between them. This is particularly useful for understanding how the molecule might interact with other molecules or its environment. The results of MD simulations can be visualized as a trajectory of atomic positions over time, from which conformational preferences and dynamic properties can be analyzed. kdpu-nt.gov.uanih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. For this compound, a QSPR model could be developed to predict various physicochemical properties, such as boiling point, solubility, or partition coefficient. nih.govresearchgate.netresearchgate.net
To build a QSPR model, a dataset of molecules with known properties and a set of calculated molecular descriptors are required. These descriptors are numerical representations of the molecular structure, encoding information about its topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the property of interest. Such a model could then be used to predict the properties of this compound and other related compounds.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various potential reactions, such as nucleophilic aromatic substitution or reactions involving the sulfur atom.
Transition state theory is a key component of these studies. By locating the transition state structure for a given reaction, which is the highest energy point along the reaction pathway, the activation energy can be calculated. This provides a quantitative measure of the reaction rate. The geometry of the transition state also offers valuable insights into the mechanism of the reaction. For instance, in a nucleophilic aromatic substitution reaction on the bromo-substituted ring, computational analysis can help determine the preferred site of attack and the nature of the intermediate species. escholarship.orgchemrxiv.orgresearchgate.netnih.govnih.gov
Computational Spectroscopic Prediction and Validation
In the realm of computational and theoretical chemistry, the prediction and validation of spectroscopic data serve as a powerful tool for elucidating molecular structures and properties. For this compound, computational methods, particularly those rooted in Density Functional Theory (DFT), are employed to forecast its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are then ideally validated against experimentally obtained spectra to confirm the accuracy of the computational model and provide a deeper understanding of the molecule's electronic structure and behavior.
The process typically begins with the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). This step is crucial as the accuracy of the predicted spectra is highly dependent on the calculated equilibrium geometry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. ruc.dknih.govresearchgate.netsemanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized for this purpose. semanticscholar.org Theoretical chemical shifts are calculated and then compared against experimental data, often recorded in a solvent like deuterochloroform (CDCl₃). The correlation between the predicted and experimental values is a key indicator of the success of the computational approach. While a direct one-to-one match is rare, a strong linear correlation is generally expected.
Below is a hypothetical data table illustrating the kind of results obtained from such a study, comparing theoretical predictions with experimental values for the carbon atoms in this compound.
Interactive Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C-S | 15.8 | 15.5 | +0.3 |
| C-isopropyl (CH) | 34.5 | 34.2 | +0.3 |
| C-isopropyl (CH₃) | 24.1 | 23.9 | +0.2 |
| C-Br | 122.0 | 121.8 | +0.2 |
| Aromatic C | 125.0 - 140.0 | 124.5 - 139.5 | ~ +/- 0.5 |
Note: The data presented in this table is illustrative and represents typical results from DFT calculations for similar aromatic compounds. It is not based on published experimental data for this compound.
Vibrational Spectroscopy (IR and Raman)
Computational methods are also adept at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. researchgate.net These calculations can help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used level of theory for these predictions. researchgate.netresearchgate.net The theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors inherent in the computational model.
Interactive Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-S stretch | 700 - 600 |
| C-Br stretch | 600 - 500 |
Note: This table provides a representative range of predicted vibrational frequencies for the functional groups present in the molecule, based on general DFT calculation outcomes for similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
To predict the electronic absorption spectra in the UV-Vis range, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.net These calculations can provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The predicted absorption maxima (λmax) can then be compared with experimental UV-Vis spectra to validate the theoretical model. The choice of solvent in the computational model is important, as it can influence the electronic transitions. mdpi.com
Interactive Table 3: Hypothetical TD-DFT Prediction of Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 275 | 0.02 |
| HOMO-1 -> LUMO | 240 | 0.15 |
| HOMO -> LUMO+1 | 210 | 0.40 |
Note: The values in this table are hypothetical examples illustrating the type of output generated by TD-DFT calculations for aromatic thioethers.
The validation of these computational predictions against experimental data is a critical step. A strong agreement between the theoretical and experimental spectra not only confirms the structure of the synthesized compound but also provides confidence in the computational model's ability to describe the molecule's electronic and structural properties accurately. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations of the theoretical approach, prompting further investigation.
Role of 3 Bromo 5 Isopropylphenyl Methyl Sulfane in Advanced Organic Synthesis and Materials Science
Building Block for Complex Aromatic Systems
The strategic placement of three distinct functional groups on the aromatic ring of (3-bromo-5-isopropylphenyl)(methyl)sulfane makes it a valuable building block for the synthesis of more complex aromatic systems. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov
The presence of the isopropyl and methylsulfane groups influences the electronic and steric properties of the molecule, which can be exploited to direct the regioselectivity of further synthetic modifications. For instance, the bromine atom can be readily transformed into other functional groups or used as a site for metal-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new aryl or alkyl substituents. organic-chemistry.org The methylsulfane group, a thioether, can also participate in various transformations, including oxidation to sulfoxides and sulfones, or be a directing group in ortho-metalation reactions. These features allow for the sequential and controlled elaboration of the aromatic core, leading to the synthesis of highly substituted and complex molecular architectures.
Precursor in the Synthesis of Functional Molecules
Aryl sulfides are recognized as important structural motifs in a wide range of biologically active compounds and functional materials. nih.gov The specific substitution pattern of this compound makes it an attractive precursor for the development of novel functional molecules. While direct research on this specific compound is limited, the applications of the closely related (3-bromo-5-methylphenyl)(methyl)sulfane (B6354943) suggest its utility as a precursor in medicinal chemistry and drug development.
The lipophilicity imparted by the isopropyl and methylsulfane groups, combined with the reactive bromine handle, allows for its incorporation into larger molecular frameworks designed to interact with biological targets. The thioether moiety is a common feature in many pharmaceuticals, contributing to their metabolic stability and binding affinity. nih.gov The bromine atom can be utilized in late-stage functionalization to introduce pharmacophoric groups or to modulate the electronic properties of the final molecule.
Development of Novel Synthetic Reagents and Catalysts
The reactivity of the functional groups in this compound provides opportunities for its conversion into novel synthetic reagents and catalysts. The bromine atom can be transformed into an organometallic species, such as an organolithium or Grignard reagent, which can then be used in a variety of nucleophilic addition and substitution reactions.
Furthermore, the methylsulfane group can be modified to create new functionalities. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties of the aromatic ring and introduce new reactive sites. The development of transition-metal catalysts often relies on ligands with specific steric and electronic properties. organic-chemistry.org The substituted phenyl ring of this compound could serve as a scaffold for the synthesis of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, where the isopropyl and methylsulfane groups would influence the catalytic activity and selectivity.
Exploration in Chemical Probe Development
Chemical probes are essential tools for studying biological processes, and substituted aromatic compounds are frequently used as scaffolds for their design. nih.govox.ac.uk The structure of this compound contains features that are relevant to the development of such probes. Bromodomains, for example, are protein interaction modules that recognize acetylated lysine (B10760008) residues and are important targets in drug discovery. nih.gov The development of selective inhibitors for these proteins often involves the optimization of substituted aromatic cores. nih.govox.ac.ukacs.org
The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a chemical probe for its target protein. nih.gov The isopropyl and methylsulfane groups can be modified to fine-tune the solubility, cell permeability, and pharmacokinetic properties of the probe. While there is no direct evidence of this compound being used as a chemical probe, its structural motifs are consistent with those found in molecules designed for this purpose.
Implications for Advanced Chemical Methodologies
The synthesis and derivatization of this compound can leverage and contribute to the advancement of modern chemical methodologies. The formation of the aryl-sulfur bond is a key step in its synthesis, and recent years have seen the development of numerous innovative methods for C-S bond formation. rsc.orgacs.orgresearchgate.net These include transition-metal-catalyzed cross-coupling reactions that avoid the use of foul-smelling thiols, photoredox catalysis, and decarbonylative coupling methods. researchgate.netnih.govacs.orgnih.gov
The presence of multiple functional groups on this compound also presents challenges and opportunities for chemoselective transformations. Developing synthetic routes that can selectively modify one functional group in the presence of others is a significant area of research in organic chemistry. The study of this compound could therefore drive the development of new orthogonal protection and deprotection strategies and selective catalytic systems.
Emerging Research Directions and Future Perspectives for 3 Bromo 5 Isopropylphenyl Methyl Sulfane
Exploration of Novel Reaction Pathways
The reactivity of (3-Bromo-5-isopropylphenyl)(methyl)sulfane is largely dictated by its functional groups: the aryl bromide, the thioether, and the substituted benzene (B151609) ring. Future research is poised to explore novel reaction pathways that leverage these features.
The development of advanced catalytic systems is a primary avenue of investigation. While traditional methods for the synthesis of aryl thioethers often rely on transition-metal-catalyzed cross-coupling of aryl halides with thiols, newer, more efficient protocols are continuously being developed. nih.gov Research into the use of catalysts based on palladium, copper, and nickel for reactions involving this compound is anticipated. nih.gov These could include Buchwald-Hartwig amination conditions to replace the bromine with nitrogen-containing functionalities or Sonogashira coupling to introduce alkyne groups, thereby expanding the molecular complexity. A significant advancement in the synthesis of aryl thioethers involves decarbonylative cross-coupling reactions, which utilize thioesters as precursors, offering an alternative to traditional methods that can be hindered by catalyst poisoning from thiols. nih.gov
Furthermore, metal-free reaction pathways are gaining prominence due to their cost-effectiveness and reduced environmental impact. For this compound, this could involve nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a strong nucleophile. The presence of the electron-withdrawing bromine and the nature of the solvent and nucleophile will be critical parameters to explore. Additionally, photochemical methods that enable the formation of aryl radicals from aryl chlorides under mild, organocatalytic conditions present an exciting frontier for forming new bonds at the bromine-substituted position. nih.gov
The thioether moiety itself presents opportunities for novel transformations. Oxidation of the methylsulfane group to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and solubility of the molecule, opening up new applications. A search result for the analogous compound (3-Bromo-5-methylphenyl)(methyl)sulfane (B6354943) indicates that the methylsulfane group can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
A summary of potential reaction pathways for the functionalization of aryl thioethers is presented in the table below.
| Reaction Type | Reagents/Catalysts | Potential Product |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, amine, base | Aryl amine |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Aryl alkyne |
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Biaryl compound |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, thiolate) | Substituted aryl ether/thioether |
| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Aryl sulfoxide/sulfone |
Design of Derivatives with Tailored Reactivity
The inherent structural features of this compound make it an excellent scaffold for the design of derivatives with fine-tuned reactivity and properties. The interplay between the electronic effects of the bromo and methylsulfane groups and the steric hindrance of the isopropyl group can be systematically modulated.
By replacing the bromine atom with various other functionalities through the aforementioned coupling reactions, a diverse library of derivatives can be synthesized. For instance, introducing electron-donating groups could enhance the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, the installation of strong electron-withdrawing groups would favor nucleophilic aromatic substitution.
Modification of the thioether group is another key strategy. The synthesis of analogous thioethers with different alkyl or aryl substituents on the sulfur atom would allow for the tuning of steric and electronic properties. For example, replacing the methyl group with a longer alkyl chain or a phenyl group would increase the lipophilicity and steric bulk.
The isopropyl group also plays a crucial role in defining the molecule's three-dimensional structure and can influence the regioselectivity of reactions on the aromatic ring. Exploring derivatives where the isopropyl group is replaced by other alkyl groups of varying sizes could provide insights into structure-activity relationships.
The table below outlines potential derivatives and their tailored properties.
| Derivative Type | Modification | Potential Impact on Reactivity/Properties |
| Halogen Exchange | Br replaced with F, Cl, I | Altered reactivity in coupling reactions, modified electronic effects |
| Amino Derivatives | Br replaced with -NR₂ | Introduction of basicity, potential for hydrogen bonding |
| Alkynyl Derivatives | Br replaced with -C≡CR | Rigid scaffold for further functionalization, potential for electronic applications |
| Sulfoxide/Sulfone Derivatives | -SCH₃ oxidized to -S(O)CH₃ or -S(O)₂CH₃ | Increased polarity and water solubility, altered coordination properties |
| Thioether Analogs | -SCH₃ replaced with -SR | Tunable steric and electronic properties at the sulfur atom |
Application in Supramolecular Chemistry or Self-Assembly
The structure of this compound suggests its potential as a building block in supramolecular chemistry and self-assembly. The combination of a hydrophobic aromatic core with a polarizable thioether and a halogen atom capable of halogen bonding presents multiple non-covalent interaction sites.
A promising area of research is the incorporation of this compound or its derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Thioether-functionalized linkers have been shown to be effective in constructing robust MOFs with applications in areas such as heavy metal uptake. nih.govrsc.org The sulfur atom in the thioether can act as a soft Lewis base, coordinating to metal ions, while the bromo group could participate in halogen bonding to direct the assembly of the framework. acs.org The isopropyl group would influence the pore size and shape of the resulting framework. Thioether-functionalized COFs have also demonstrated utility in sensing and removal of toxic metal ions like mercury(II). acs.org
Furthermore, the self-assembly of this compound derivatives in solution or on surfaces is another avenue for exploration. Amphiphilic derivatives, created by attaching a hydrophilic chain to the aromatic ring, could self-assemble into micelles, vesicles, or other ordered structures in aqueous environments. On solid surfaces, the thioether group can facilitate the formation of self-assembled monolayers (SAMs) on gold, a well-established technique for surface functionalization. researchgate.net The bromo and isopropyl groups would then be exposed at the monolayer-air interface, allowing for the creation of surfaces with tailored wettability and chemical reactivity.
Integration into Polymeric or Nanostructured Materials
The incorporation of this compound as a functional monomer or additive into polymeric or nanostructured materials is a compelling research direction. The unique properties of the thioether and bromo-isopropyl-phenyl motifs can impart novel functionalities to the resulting materials.
Thioether-containing polymers are known for their interesting properties, including stimuli-responsiveness. For instance, the oxidation of the thioether to the more polar sulfoxide can be triggered by an external stimulus, leading to changes in the polymer's solubility or conformation. nih.gov This could be exploited to create smart materials for applications in drug delivery or sensing. The presence of the bromo-isopropyl-phenyl group would add to the hydrophobicity and steric bulk of the polymer, influencing its mechanical and thermal properties.
The bromine atom provides a handle for further functionalization of the polymer through post-polymerization modification. This would allow for the attachment of other functional groups, cross-linking agents, or grafting of other polymer chains.
Research into thioether-functionalized polyolefins has shown that these materials can exhibit high toughness, excellent elasticity, and intrinsic self-healing capabilities. rsc.org This opens up possibilities for creating durable and smart materials by integrating moieties like this compound.
The table below summarizes potential applications in materials science.
| Material Type | Role of this compound | Potential Properties and Applications |
| Stimuli-Responsive Polymer | Functional monomer | Oxidation-responsive materials for drug delivery, sensors |
| Functionalized Polymer | Monomer with a handle for post-polymerization modification | Cross-linked materials, graft copolymers with tailored properties |
| Self-Healing Material | Component of a self-healing polymer network | Durable coatings, flexible electronics |
| Nanoparticle Coating | Surface functionalizing agent | Modified nanoparticles for targeted delivery or catalysis |
Computational-Driven Discovery and Design Initiatives
Computational chemistry offers powerful tools to accelerate the discovery and design of new derivatives and applications of this compound. Density Functional Theory (DFT) and other in silico methods can provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions.
DFT calculations can be employed to predict the outcomes of various reactions, guiding the experimental design of novel synthetic pathways. For example, the activation barriers for different catalytic cycles can be calculated to identify the most promising catalysts and reaction conditions. The influence of the bromo, isopropyl, and methylsulfane groups on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions can also be modeled.
In the context of materials design, computational simulations can predict the self-assembly behavior of derivatives of this compound. Molecular dynamics (MD) simulations can be used to study the formation and stability of micelles or monolayers. For MOFs and COFs, computational methods can help in designing linkers that will lead to desired pore sizes and functionalities.
Furthermore, in silico screening of virtual libraries of derivatives can identify candidates with specific desired properties, such as high binding affinity to a biological target or specific electronic properties for materials applications. This computational-first approach can significantly reduce the time and resources required for experimental studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Bromo-5-isopropylphenyl)(methyl)sulfane, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common route includes:
Bromination : Introducing bromine at the 3-position using electrophilic bromination reagents (e.g., Br₂ in the presence of FeBr₃).
Isopropyl Group Introduction : Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to add the isopropyl group at the 5-position.
Methylsulfane Attachment : Thiol-ene reactions or nucleophilic substitution with methylthiolate (CH₃S⁻) under inert conditions.
- Optimization : Temperature (60–80°C for bromination), solvent polarity (e.g., DMF for coupling reactions), and catalysts (e.g., Pd for cross-coupling) are critical. Purity is monitored via TLC and NMR .
Q. How is the structure and purity of this compound confirmed in synthetic workflows?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfane protons at δ 2.1–2.5 ppm; bromine-induced deshielding).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~274).
- Infrared (IR) Spectroscopy : Detects C-S (600–700 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- HPLC : Quantifies purity (>95% for research-grade material) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Bromine : Activates the phenyl ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
- Steric Effects : The isopropyl group at the 5-position hinders para-substitution, directing reactivity to the meta position.
- Case Study : In Suzuki-Miyaura couplings, Pd catalysts selectively target the bromine site, while steric bulk reduces unwanted byproducts. ³¹P NMR can monitor phosphine ligand efficiency in such reactions .
Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts of this compound?
- Methodological Answer :
- Hypothesis Testing : If MS shows unexpected m/z peaks, perform isotopic pattern analysis to distinguish bromine (1:1 for ⁷⁹Br/⁸¹Br) from other halogens.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers (e.g., misdirected bromination).
- X-ray Crystallography : Definitive structural assignment for crystalline byproducts.
- Example : A 2023 study resolved a 2-bromo impurity (vs. 3-bromo target) via NOESY correlations .
Q. How is this compound utilized in developing bioactive molecules, and what are key SAR findings?
- Methodological Answer :
- Antimicrobial Studies : The methylsulfane group enhances membrane permeability, while bromine increases electrophilicity for target binding.
- Structure-Activity Relationship (SAR) :
- Modification : Replacing isopropyl with CF₃ improves potency against S. aureus (MIC reduced from 32 µg/mL to 8 µg/mL).
- Mechanism : Thiol-disulfide interchange with bacterial thioredoxin reductase confirmed via enzyme inhibition assays .
Q. What analytical challenges arise when quantifying sulfane sulfur species in biological systems using derivatives of this compound?
- Methodological Answer :
- Trapping Reagents : Phosphine probes (e.g., P2 in ) react with sulfane sulfurs (e.g., polysulfides) to form detectable adducts.
- Detection : ³¹P NMR (δ 45 ppm for PS₂ adducts) or LC-MS/MS quantifies intracellular sulfane sulfur levels.
- Pitfalls : Thiol interference requires blocking agents (e.g., N-ethylmaleimide) .
Methodological Troubleshooting
Q. How to address low yields in the final step of methylsulfane attachment?
- Answer :
- Catalyst Screening : Test Pd₂(dba)₃ or CuI for Ullmann-type couplings.
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar (toluene) to reduce side reactions.
- In Situ Quenching : Add MeOH to terminate unreacted thiolate.
- Reference : A 2024 study achieved 85% yield using 10 mol% CuI in toluene at 110°C .
Q. What computational methods predict regioselectivity in further functionalization of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
